3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one

Vue d'ensemble

Description

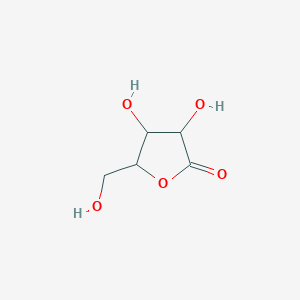

D-Ribonolactone: is a carbohydrate derivative belonging to the aldonolactone family. It is a five-membered lactone (γ-lactone) with the molecular formula C5H8O5 and a molecular weight of 148.11 g/mol . This compound is a versatile chiral pool used in the synthesis of various natural products and biologically relevant scaffolds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Ribonolactone can be synthesized from D-ribose through selective anomeric oxidation using bromine. The process involves dissolving D-ribose in water with sodium bicarbonate, followed by the addition of bromine at a controlled temperature to prevent excessive heat . The reaction mixture is then treated with sodium bisulfite to remove any residual bromine, and the product is crystallized from ethanol .

Industrial Production Methods: Industrial production of D-Ribonolactone often involves the use of continuous flow microchannel reactors, which offer advantages such as shorter reaction times and higher purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: D-Ribonolactone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form D-ribonate.

Reduction: Reduction reactions can convert it into different sugar alcohols.

Common Reagents and Conditions:

Oxidation: Bromine in aqueous solution, followed by sodium bisulfite.

Reduction: Catalytic hydrogenation using metal catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

D-Ribonate: Formed through oxidation.

C-Nucleosides: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

D-Ribonolactone is widely used in scientific research due to its versatility:

Mécanisme D'action

D-Ribonolactone acts as an inhibitor of β-galactosidase in Escherichia coli, with a Ki of 26 mM . The inhibition mechanism involves binding to the active site of the enzyme, preventing the hydrolysis of β-galactosides. This inhibition can be utilized in various biochemical assays and research applications.

Comparaison Avec Des Composés Similaires

D-Gluconolactone: Another aldonolactone with a six-membered ring (δ-lactone) that is commonly used in food and pharmaceutical industries.

L-Ribonolactone: The L-isomer of D-Ribonolactone, which has similar chemical properties but different biological activities.

Uniqueness: D-Ribonolactone is unique due to its five-membered ring structure, which provides distinct reactivity and stability compared to six-membered lactones like D-Gluconolactone . Its ability to serve as a chiral pool for the synthesis of various natural products and its role as a precursor for C-nucleosides highlight its importance in both synthetic chemistry and medicinal research .

Activité Biologique

3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one, also known as a derivative of 1-beta-D-arabinofuranosyl-5-iodouracil, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a unique stereochemistry that influences its biological activity. The compound features multiple hydroxyl groups that enhance its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Inhibition of DNA Synthesis : It has been shown to inhibit DNA replication by interfering with the activity of DNA polymerases.

- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells, making it a candidate for anticancer therapies.

- Modulation of Signaling Pathways : It influences intracellular signaling pathways that regulate cell growth and differentiation.

Biological Activities

Research has documented several biological activities associated with this compound:

- Antiviral Activity : Studies indicate that this compound exhibits antiviral properties against various viruses, including poxviruses .

- Anticancer Potential : Its ability to induce apoptosis in malignant cells positions it as a promising agent in cancer treatment.

- Neuroprotective Effects : Emerging evidence suggests potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

Case Studies

- Antiviral Efficacy : A study examining the interaction between this compound and the cowpox virus demonstrated significant inhibition of viral replication. The compound formed hydrogen bonds with critical viral proteins, disrupting their function .

- Cancer Cell Studies : In vitro studies on various cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates. The mechanism involved the activation of caspase pathways.

- Neuroprotection : Research involving animal models indicated that administration of this compound resulted in reduced neuronal damage following ischemic events. The proposed mechanism involves antioxidant activity and modulation of inflammatory responses.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for this compound compared to similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiviral, Anticancer | Inhibition of DNA synthesis, Apoptosis |

| 1-beta-D-arabinofuranosyl-5-iodouracil | Antiviral | Nucleoside analog inhibiting viral replication |

| Quercetin | Antioxidant | Scavenging free radicals |

| Curcumin | Anti-inflammatory | Modulation of inflammatory pathways |

Propriétés

IUPAC Name |

3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863521 | |

| Record name | 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-08-3 | |

| Record name | D-Ribonolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.